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Compound Name: VU591 hydrochloride

Cat. No.: B560288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU591 hydrochloride, a

potent and selective inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known

as the renal outer medullary potassium channel (ROMK). This document details its mechanism

of action, selectivity profile, and its application in studying potassium channel function, with a

particular focus on Kir4.1 channels. Experimental protocols and data are presented to facilitate

its use in research and drug development.

Introduction to VU591 Hydrochloride
VU591 hydrochloride is a small molecule inhibitor that has emerged as a critical tool for the

functional characterization of Kir1.1 channels.[1][2] Its high potency and selectivity make it a

valuable pharmacological probe for dissecting the physiological roles of Kir1.1 in various

tissues, particularly the kidney. Understanding the pharmacological properties of VU591 is

essential for its effective application in research.

Mechanism of Action
VU591 acts as a pore blocker of the Kir1.1 channel.[1][3] It enters the intracellular pore of the

channel and physically occludes the ion conduction pathway, thereby preventing the flow of

potassium ions.[3] This mechanism of action is consistent with the voltage-dependent block

observed in electrophysiological studies.[3][4] The binding site for VU591 has been localized to

specific amino acid residues within the pore-lining region of the Kir1.1 channel.[3]
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Quantitative Data: Selectivity and Potency
The utility of a pharmacological tool is defined by its potency towards its intended target and its

selectivity against off-targets. VU591 hydrochloride exhibits high potency for Kir1.1 and

remarkable selectivity over other Kir channel subtypes, including Kir4.1.

Target Channel IC50 (μM)
% Inhibition (at 10
μM)

Reference

Primary Target

Kir1.1 (ROMK) 0.24 89 ± 1 [1][4]

Selectivity Profile

Kir2.1 > 10 -4 ± 3 [4]

Kir2.3 > 10 6 ± 6 [4]

Kir4.1 > 10 -10 ± 4 [4]

Kir6.2/SUR1 > 10 17 ± 4 [4]

Kir7.1 > 10 5 ± 8 [4]

Table 1: Inhibitory Activity of VU591 Hydrochloride on various Kir channels. Data are

presented as the half-maximal inhibitory concentration (IC50) or the percentage of current

inhibition at a concentration of 10 μM.

It is important to note that while VU591 is highly selective for homomeric Kir4.1 channels, its

effect on heteromeric Kir4.1/Kir5.1 channels has not been extensively reported in publicly

available literature. Given that Kir4.1 frequently forms heterotetramers with Kir5.1 in native

tissues, direct evaluation of VU591 on these heteromeric channels is recommended for studies

in cellular and tissue systems where this subunit composition is prevalent.[5][6][7][8][9] For

comparison, the Kir4.1-preferring inhibitor VU0134992 displays a 9-fold selectivity for

homomeric Kir4.1 over Kir4.1/Kir5.1 channels, highlighting the potential for differential

pharmacology between homomeric and heteromeric channel configurations.[10][11][12][13][14]
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The following are detailed methodologies for key experiments to characterize the effects of

VU591 hydrochloride on potassium channel function.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel

activity.

Objective: To measure the inhibitory effect of VU591 hydrochloride on Kir channel currents.

Materials:

HEK-293 cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1, Kir4.1,

or Kir4.1/Kir5.1)

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette fabrication

Cell culture reagents

VU591 hydrochloride stock solution (e.g., 10 mM in DMSO)

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose (pH 7.4 with NaOH)

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.1

Na-GTP (pH 7.2 with KOH)

Procedure:

Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48

hours before the experiment.

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with

intracellular solution.

Recording:
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Transfer a coverslip with cells to the recording chamber on the microscope stage and

perfuse with extracellular solution.

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -80 mV.

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to

elicit Kir channel currents.

Compound Application:

Establish a stable baseline recording of the Kir currents.

Perfuse the recording chamber with the extracellular solution containing the desired

concentration of VU591 hydrochloride.

Allow the effect of the compound to reach a steady state (typically 2-5 minutes).

Record the currents in the presence of the compound using the same voltage protocol.

Data Analysis:

Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120

mV) before and after compound application.

Calculate the percentage of inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp Workflow

Cell Preparation Pipette Fabrication Giga-ohm Seal Formation Whole-Cell Configuration Baseline Current Recording VU591 Application Recording in Presence of VU591 Data Analysis (IC50)
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Click to download full resolution via product page

Caption: Workflow for a whole-cell patch-clamp experiment.

Thallium Flux Assay
This is a fluorescence-based assay suitable for higher-throughput screening of potassium

channel modulators. It relies on the principle that thallium ions (Tl⁺) can permeate potassium

channels and be detected by a Tl⁺-sensitive fluorescent dye.

Objective: To determine the inhibitory potency of VU591 hydrochloride in a high-throughput

format.

Materials:

HEK-293 cells expressing the Kir channel of interest

384-well black-walled, clear-bottom microplates

Fluorescent Tl⁺-sensitive dye (e.g., FluxOR™)

Assay buffer (e.g., HBSS)

Stimulus buffer containing Tl₂SO₄

VU591 hydrochloride serial dilutions

Fluorescence plate reader with an automated liquid handling system

Procedure:

Cell Plating: Seed cells into 384-well plates and culture overnight.

Dye Loading:

Remove the culture medium and wash the cells with assay buffer.

Incubate the cells with the Tl⁺-sensitive dye according to the manufacturer's protocol.
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Compound Addition:

Add serial dilutions of VU591 hydrochloride to the wells and incubate for a specified

period (e.g., 15-30 minutes).

Thallium Flux Measurement:

Transfer the plate to the fluorescence plate reader.

Establish a baseline fluorescence reading.

Use the automated liquid handler to add the Tl⁺-containing stimulus buffer to all wells

simultaneously.

Immediately begin kinetic fluorescence measurements to monitor the influx of Tl⁺.

Data Analysis:

Calculate the rate of Tl⁺ influx for each well.

Normalize the data to positive (no inhibitor) and negative (known channel blocker)

controls.

Plot the normalized response against the compound concentration and fit to a four-

parameter logistic equation to determine the IC50.
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Thallium Flux Assay Principle
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Caption: Principle of the thallium flux assay for Kir channels.

Signaling Pathways and Logical Relationships
The function of Kir4.1 channels is intricately linked to cellular signaling and the maintenance of

electrochemical gradients. Inhibition of these channels can have significant downstream

consequences.

In astrocytes, Kir4.1 channels are crucial for potassium buffering, which is essential for

maintaining low extracellular potassium concentrations and supporting neuronal activity.

Inhibition of Kir4.1 can lead to an increase in extracellular potassium, neuronal depolarization,

and enhanced neuronal excitability. This, in turn, can influence the expression of neurotrophic

factors like BDNF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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